molecular formula C11H10FNO2 B6257935 3-(1-cyano-1-methylethyl)-4-fluorobenzoic acid CAS No. 878742-56-4

3-(1-cyano-1-methylethyl)-4-fluorobenzoic acid

Cat. No. B6257935
CAS RN: 878742-56-4
M. Wt: 207.2
InChI Key:
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Description

3-(1-cyano-1-methylethyl)-4-fluorobenzoic acid (3-CMFBA) is an important organic compound that has been widely studied in the scientific community due to its numerous potential applications. This compound has been found to be a valuable intermediate for the synthesis of other compounds, as well as a potential therapeutic agent for a variety of diseases and conditions.

Scientific Research Applications

3-(1-cyano-1-methylethyl)-4-fluorobenzoic acid has been studied extensively as an intermediate for the synthesis of other compounds, particularly those with pharmaceutical applications. It has been used in the synthesis of a variety of drugs, including anti-inflammatory agents, antifungal agents, and anti-cancer agents. Additionally, this compound has been used in the synthesis of a variety of other compounds, such as dyes, fragrances, and polymers.

Mechanism of Action

The exact mechanism of action of 3-(1-cyano-1-methylethyl)-4-fluorobenzoic acid is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Inhibition of COX-2 activity is thought to be the primary mechanism by which this compound exerts its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory, antifungal, and anticancer properties. Additionally, this compound has been found to have antioxidant, anti-apoptotic, and anti-proliferative effects.

Advantages and Limitations for Lab Experiments

The use of 3-(1-cyano-1-methylethyl)-4-fluorobenzoic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it has a wide range of potential applications, including the synthesis of other compounds and the study of biochemical and physiological effects. However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively unstable compound, and it can be difficult to store and handle. Additionally, the exact mechanism of action of this compound is not fully understood, which can limit its potential applications.

Future Directions

There are a number of potential future directions for the study of 3-(1-cyano-1-methylethyl)-4-fluorobenzoic acid. One potential area of research is the development of new and improved synthesis methods for this compound. Additionally, further research is needed to better understand the exact mechanism of action of this compound, as well as its potential therapeutic effects. Additionally, further research is needed to explore the potential applications of this compound in the synthesis of other compounds, as well as its potential use in the treatment of various diseases and conditions.

Synthesis Methods

3-(1-cyano-1-methylethyl)-4-fluorobenzoic acid can be synthesized by a variety of methods, the most common of which is the nitroaldol reaction. This is a two-step reaction in which an aldehyde is converted to an α-nitro-aldehyde, and then subsequently converted to a nitroalkene. The nitroalkene is then reacted with a Lewis acid, such as zinc chloride, to form this compound. Other methods for the synthesis of this compound include the use of Grignard reagents, or the use of an aryl halide and an amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-cyano-1-methylethyl)-4-fluorobenzoic acid involves the reaction of 4-fluorobenzoic acid with 1-cyano-1-methylethyl magnesium bromide, followed by acidification to yield the desired product.", "Starting Materials": [ "4-fluorobenzoic acid", "1-cyano-1-methylethyl magnesium bromide", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Preparation of 1-cyano-1-methylethyl magnesium bromide by reacting 1-cyano-1-methylethane with magnesium bromide in diethyl ether.", "Step 2: Addition of 1-cyano-1-methylethyl magnesium bromide to 4-fluorobenzoic acid in diethyl ether to form the corresponding Grignard reagent.", "Step 3: Acidification of the reaction mixture with hydrochloric acid to yield the desired product.", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction with water to isolate the product." ] }

CAS RN

878742-56-4

Molecular Formula

C11H10FNO2

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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